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molecular formula C9H17NO2 B3098858 2-cyclopentyl-N-methoxy-N-methylacetamide CAS No. 134560-38-6

2-cyclopentyl-N-methoxy-N-methylacetamide

Cat. No. B3098858
M. Wt: 171.24 g/mol
InChI Key: QRMDRKGAMJCFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988707

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (13 g, 0.12mole) was stirred in 250 mls of dichloroethane and cooled to 0° C. under argon. Triethylanime (25 g, 0.25mole) was added dropwise over 15 minutes and the mixture stirred cold for 30 minutes. The acid chloride of Example A (15 g,0.1mole) was dissolved in dichloroethane (50 mls) and added at 0° C. over 1/2 hour to the mixture. The mixture was then stirred for an additional hour at 0° C. The mixture was allowed to warm to room temperature over 2 hours and the solvent was removed in vacuo. The residue was treated with 100 mls of ethyl acetate/ether (25:75) and the triethylamine hydrochloride filtered. The filtrate was stripped of solvent and the residue distilled at 0.1 mm Hg, b.p.=62°-63° C. to give 12 g (70% yield) of the title compound.
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].[CH:6]1([CH2:11][C:12](Cl)=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7]1>ClC(Cl)C>[CH3:5][O:4][N:3]([CH3:2])[C:12](=[O:13])[CH2:11][CH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
13 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
250 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(CCCC1)CC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred cold for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Triethylanime (25 g, 0.25mole) was added dropwise over 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
added at 0° C. over 1/2 hour to the mixture
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred for an additional hour at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with 100 mls of ethyl acetate/ether (25:75)
FILTRATION
Type
FILTRATION
Details
the triethylamine hydrochloride filtered
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at 0.1 mm Hg, b.p.=62°-63° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(CC1CCCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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